N-(2-phenoxyethyl)-2,2-diphenylacetamide
Description
N-(2-Phenoxyethyl)-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a diphenylacetyl core linked to a phenoxyethylamine moiety. While direct experimental data on this compound are absent in the provided evidence, its structural analogs and derivatives are extensively studied. The 2,2-diphenylacetamide scaffold is known for its versatility in medicinal chemistry, serving as a precursor for pharmaceuticals like loperamide (antidiarrheal) and darifenacin (antimuscarinic) . The phenoxyethyl substituent in this compound likely influences its pharmacokinetic properties, such as solubility and bioavailability, by introducing a polar ether linkage and aromatic phenoxy group. Such structural features are critical for receptor binding and metabolic stability.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21NO2/c24-22(23-16-17-25-20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24) |
InChI Key |
OSVKZKKAQJUUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-2,2-diphenylacetamide typically involves the reaction of 2-phenoxyethanol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyethyl derivatives
Scientific Research Applications
N-(2-phenoxyethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with cellular receptors, while the diphenylacetamide moiety may modulate enzyme activity. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Anti-Inflammatory Diphenylacetamide Derivatives
- L2 (N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): Activity: Exhibits potent COX-2 inhibition, with binding energy comparable to diclofenac (-8.7 kcal/mol vs. -8.5 kcal/mol for diclofenac) . Structural Advantage: The diethylamino and morpholine groups enhance solubility and facilitate interactions with COX-2’s hydrophobic active site . ADMET Profile: Predicted to have favorable absorption and low hepatotoxicity, similar to losartan .
- N-(4-Chlorophenyl)-2,2-Diphenylacetamide: Electronic Properties: DFT studies reveal a narrow HOMO-LUMO gap (4.31 eV), indicative of high reactivity. Intramolecular N–H···O hydrogen bonds stabilize the crystal lattice .
Thiourea-Functionalized Analogs
- Compounds I–III (N-[(Substituted Phenyl)carbamothioyl]-2,2-diphenylacetamide): Computational Insights: Energy gaps (4.29–4.45 eV) suggest moderate reactivity. Thiourea groups introduce hydrogen-bonding capacity, improving interactions with biological targets like enzymes or receptors . Comparison: The phenoxyethyl group in the target compound may offer better metabolic stability than thioureas, which are prone to hydrolysis.
Complex Derivatives with Heterocyclic Substituents
- N-[4-(Morpholine-4-Sulfonyl)phenyl]-2,2-Diphenylacetamide: Functionality: The morpholine-sulfonyl group enhances water solubility and bioavailability. This derivative is prioritized in high-throughput drug discovery pipelines . Comparison: The phenoxyethyl group lacks sulfonyl’s strong electron-withdrawing effects but may reduce off-target interactions.
Data Tables: Key Comparative Metrics
Table 2. Pharmacokinetic Predictions
Discussion of Divergent Findings and Limitations
- Synthetic Challenges: Derivatives like N-(2-nitrophenyl)-2,2-diphenylacetamide (CAS 7472-60-8) exhibit nitro group instability, limiting therapeutic utility compared to the phenoxyethyl variant .
- Computational vs. Experimental Data : DFT studies on N-(4-chlorophenyl)-2,2-diphenylacetamide predict strong hydrogen bonding, but experimental validation of crystal packing is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
